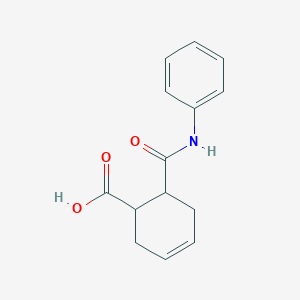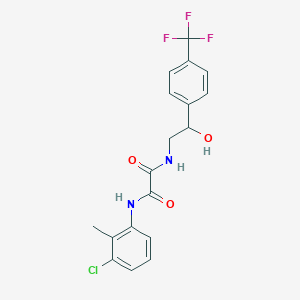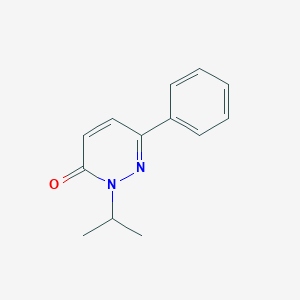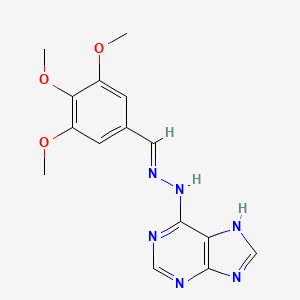![molecular formula C17H19FN2O2S B2589582 Cyclobutyl(4-((6-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone CAS No. 1323335-45-0](/img/structure/B2589582.png)
Cyclobutyl(4-((6-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Cyclobutyl(4-((6-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound belongs to the class of piperidine derivatives and is known for its unique properties and structure.
Scientific Research Applications
Antimicrobial Activity
The thiazole moiety, present in the compound, is known for its antimicrobial properties. Thiazoles have been used to develop new compounds that act as antimicrobial agents with lesser side effects . The presence of the fluorobenzo[d]thiazol structure could potentially enhance these properties, making it a candidate for developing new antimicrobial drugs.
Antitumor and Cytotoxic Activity
Thiazole derivatives have shown promise in antitumor and cytotoxic applications. The compound could be investigated for its potential to inhibit tumor growth or induce cytotoxicity in cancer cells, contributing to the development of new anticancer therapies .
Neuroprotective Agents
Given the neuroprotective activities observed in some thiazole derivatives, this compound may serve as a base for synthesizing drugs that protect nerve cells from damage or degeneration, which is crucial in treating neurodegenerative diseases .
Anti-inflammatory Agents
The anti-inflammatory activity of thiazole derivatives makes them useful in the treatment of chronic inflammation. Research into the specific anti-inflammatory mechanisms of this compound could lead to new treatments for conditions like arthritis and asthma .
Quorum Sensing Inhibitors
Benzo[d]thiazole structures have been identified as potent selective inhibitors of quorum sensing in Gram-negative bacteria. This compound could be explored for its ability to disrupt bacterial communication, which is essential in controlling bacterial pathogenesis and resistance .
Antiviral Agents
Thiazole derivatives have demonstrated anti-HIV activity, suggesting that they could be effective against other viruses as well. This compound could be researched for its potential use as an antiviral agent, particularly in the context of emerging viral infections .
Analgesic Agents
The analgesic activity of thiazole compounds is another area of interest. This compound could be studied for its effectiveness in pain relief, which could be beneficial in the management of acute and chronic pain conditions .
Antioxidant Agents
Thiazoles have been associated with antioxidant properties. This compound could be investigated for its capacity to neutralize free radicals, which may have implications in preventing oxidative stress-related diseases .
properties
IUPAC Name |
cyclobutyl-[4-[(6-fluoro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2S/c18-12-4-5-14-15(10-12)23-17(19-14)22-13-6-8-20(9-7-13)16(21)11-2-1-3-11/h4-5,10-11,13H,1-3,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JADQPONHQFSWHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC(CC2)OC3=NC4=C(S3)C=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutyl(4-((6-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-chlorophenyl)-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2589505.png)
![2-(4-fluorophenyl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2589508.png)



![(3-Chlorophenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B2589512.png)


![[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-quinoxalin-6-ylmethanone](/img/structure/B2589517.png)
![N-(4-bromo-3-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2589518.png)
![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-(pyridin-4-ylthio)acetate](/img/structure/B2589519.png)
![4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[(3-methylphenyl)acetyl]piperidine](/img/structure/B2589520.png)